molecular formula C24H26N4O3S B13366560 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13366560
M. Wt: 450.6 g/mol
InChI Key: DTDAIMYWFGWVNT-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 4-ethoxyphenyl group and a sulfanyl-acetamide side chain. The quinazolinone scaffold is known for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . The ethoxyphenyl moiety may enhance lipophilicity and metabolic stability, while the sulfanyl group could influence redox activity or metal coordination .

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H26N4O3S/c1-5-31-18-12-10-17(11-13-18)28-22(30)19-8-6-7-9-20(19)26-23(28)32-14-21(29)27-24(4,15-25)16(2)3/h6-13,16H,5,14H2,1-4H3,(H,27,29)

InChI Key

DTDAIMYWFGWVNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structural configuration that includes a cyano group, a quinazoline core, and a thioacetamide moiety. This combination of functional groups suggests potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 434.6 g/mol. The unique combination of the quinazoline core and the thioacetamide moiety may confer distinctive biological activities that are not present in other related compounds .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that certain related quinazoline compounds had IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827 .

Compound Cell Line IC50 (μM)
Quinazoline Derivative AA5496.26 ± 0.33
Quinazoline Derivative BHCC8276.48 ± 0.11

The presence of the cyano group in this compound may enhance its interaction with biological targets involved in tumor growth inhibition.

Anti-inflammatory Effects

Compounds structurally related to this compound have also been investigated for their anti-inflammatory properties. The methoxyphenyl group is hypothesized to interact with pain signaling pathways, potentially providing analgesic effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory responses.

Case Studies

A notable study involving analogs of quinazoline derivatives demonstrated their efficacy against various tumor types. For example:

  • A derivative was tested against breast cancer cell lines and exhibited a dose-dependent decrease in cell viability.
  • Another study highlighted the role of the thioacetamide moiety in enhancing the compound's solubility and bioavailability, which are crucial for therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Features of Comparable Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Bioactivity/Application Reference
Target Compound : N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₃H₂₅N₃O₃S 4-ethoxyphenyl, sulfanyl, quinazolinone Likely carbodiimide-mediated coupling Hypothesized anticonvulsant/anti-inflammatory
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl, dihydro-pyrazolyl Carbodiimide coupling in CH₂Cl₂ Structural analog of benzylpenicillin
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₂Cl₂N₂O₃ Dichlorophenylmethyl, quinazolinone-dioxo Oxidation and CDI-mediated coupling Anticonvulsant activity
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varies (e.g., C₁₀H₁₁N₅O₂S₂) Triazole, sulfanyl, furyl Multi-step substitution reactions Anti-exudative (10 mg/kg vs. diclofenac)
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide C₂₁H₂₂N₆O₂S₃ Benzothiazole, triazole, hydroxypropyl Not specified Unknown (CAS: 315702-27-3)

Structural and Bioactivity Analysis

Substituent Effects on Bioactivity

  • Quinazolinone Core: The target compound and ’s derivative share a quinazolinone core, which is associated with anticonvulsant activity due to its structural mimicry of GABAergic ligands . In contrast, triazole-sulfanyl derivatives () exhibit anti-exudative effects, likely mediated through COX inhibition .
  • Aromatic Substituents : The 4-ethoxyphenyl group in the target compound may improve membrane permeability compared to dichlorophenyl groups (), which enhance electrophilicity but reduce solubility .
  • Sulfanyl Group : The sulfanyl moiety in the target compound and –10 derivatives could facilitate disulfide bond formation or metal chelation, influencing stability and target engagement .

Physicochemical and Analytical Comparisons

Table 2: Physicochemical Properties and Analytical Approaches

Compound Molecular Weight (g/mol) LogP (Predicted) Analytical Method Key Finding
Target Compound 423.53 ~3.2 (est.) LC-MS/MS, molecular networking Likely clusters with quinazolinones
398.26 3.8 X-ray crystallography R₂²(10) hydrogen-bonded dimers
369.19 2.9 HPLC, NMR High anticonvulsant potency (ED₅₀: 15 mg/kg)
~289.34 2.1 In vivo models 75% edema inhibition at 10 mg/kg
  • Molecular Networking : As per , the target compound’s MS/MS profile would cluster with other sulfanyl-acetamides (cosine score >0.8), aiding dereplication .
  • Lumping Strategy : ’s lumping approach groups compounds with similar substituents (e.g., ethoxyphenyl vs. dichlorophenyl) for simplified reactivity modeling .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's core quinazolinone scaffold can be synthesized via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to introduce the sulfanyl group . Subsequent coupling of the quinazolinone intermediate with N-(1-cyano-1,2-dimethylpropyl)-2-chloroacetamide can be achieved using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Optimization should focus on temperature control (e.g., 273 K for coupling) and purification via column chromatography or recrystallization .

Q. How should researchers characterize the compound’s structural conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical for resolving conformational differences in the amide and quinazolinone moieties . For example, dihedral angles between the ethoxyphenyl and quinazolinone rings may vary (e.g., 54.8°–77.5° in related structures), impacting hydrogen bonding (N–H⋯O) and dimerization patterns . Complement with DFT calculations to compare experimental and theoretical geometries.

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. For anticancer potential, employ MTT assays on cell lines (e.g., HeLa, MCF-7), noting that substituents like the ethoxyphenyl group may enhance cytotoxicity via intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or bioactivity results?

  • Methodological Answer : Conformational polymorphism observed in SCXRD (e.g., three distinct molecules in the asymmetric unit ) may explain variable bioactivity. Use temperature-dependent crystallography and Hirshfeld surface analysis to assess packing effects. Cross-validate bioassays under standardized conditions (e.g., fixed DMSO concentrations) to minimize solvent-induced artifacts.

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents:
  • Replace the ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups to probe electronic effects on quinazolinone reactivity .
  • Alter the cyano-dimethylpropyl moiety to assess steric impacts on acetamide flexibility and target binding .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, followed by enzymatic assays (e.g., ATPase inhibition) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer : Employ proteomics (e.g., SILAC labeling) to identify protein targets in cancer cells. For redox-related mechanisms, measure ROS generation via DCFH-DA fluorescence and validate with N-acetylcysteine (NAC) rescue experiments. Use surface plasmon resonance (SPR) to quantify binding affinity with purified enzymes like PARP-1 .

Q. What analytical methods ensure purity and stability in long-term studies?

  • Methodological Answer : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm . Assess stability under accelerated conditions (40°C/75% RH for 6 months) using LC-MS to detect degradation products (e.g., hydrolysis of the sulfanyl group).

Methodological Notes

  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • SAR Design : Use QSAR models (e.g., CoMFA) to predict bioactivity of derivatives before synthesis .
  • Data Reproducibility : Adopt FAIR data principles by depositing crystallographic data in the Cambridge Structural Database (CSD) and bioassay results in PubChem .

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